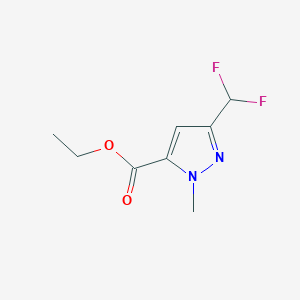

ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-5-carboxylate

Description

Propriétés

IUPAC Name |

ethyl 5-(difluoromethyl)-2-methylpyrazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10F2N2O2/c1-3-14-8(13)6-4-5(7(9)10)11-12(6)2/h4,7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHQJBVGUHKIJAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=NN1C)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10F2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

The synthesis of ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-5-carboxylate typically involves the following steps :

Starting Materials: The synthesis begins with the ethyl ester of difluoroacetoacetic acid.

Formation of Pyrazole Ring: The ethyl ester is treated with triethyl orthoformate in the presence of acetic anhydride, followed by reaction with methyl hydrazine. This step forms the pyrazole ring.

Hydrolysis: The resulting ester is then hydrolyzed with sodium hydroxide to yield the desired pyrazole compound.

Industrial production methods have been optimized by various chemical companies to ensure high yield and purity of the compound .

Analyse Des Réactions Chimiques

Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-5-carboxylate undergoes several types of chemical reactions, including :

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Agrochemical Applications

Fungicides

The primary application of DFMPE is in the development of fungicides. It serves as a key intermediate in the synthesis of several commercially important fungicides, including:

- Sedaxane : Developed by Syngenta, this fungicide is effective against a wide range of fungal pathogens.

- Fluxapyroxad : A product from BASF, known for its broad-spectrum activity against various fungi.

- Bixafen : A Bayer product that exhibits strong efficacy against multiple fungal species.

These fungicides are crucial in modern agriculture for protecting crops from diseases, thereby enhancing yield and quality .

Structure-Activity Relationship (SAR)

Research has shown that modifications to the DFMPE structure can significantly impact its biological activity. For instance, studies have demonstrated that certain derivatives exhibit enhanced antifungal properties compared to traditional fungicides like boscalid. The structure-activity relationships (SAR) have been explored using quantitative structure-activity relationship (QSAR) models, which aid in predicting the efficacy of new compounds based on their chemical structure .

Case Studies

-

Antifungal Activity Evaluation

A study synthesized a series of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides and tested their antifungal activities against seven phytopathogenic fungi. The findings indicated that specific derivatives demonstrated superior antifungal activity compared to established standards . -

Economic Impact in Fungicide Production

The production process improvements for DFMPE have significant economic implications. With annual fungicide production exceeding 30,000 metric tons, enhancements in cost efficiency and waste reduction can lead to substantial environmental benefits as well as lower costs for farmers .

Mécanisme D'action

The mechanism of action of ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-5-carboxylate involves the inhibition of succinate dehydrogenase (SDH), an enzyme in the mitochondrial respiratory chain . By inhibiting SDH, the compound disrupts the energy production process in fungal and bacterial cells, leading to their death. This mechanism is similar to that of other SDH inhibitors used in fungicides .

Comparaison Avec Des Composés Similaires

Key Observations:

- Fluorinated Derivatives : The trifluoromethyl analog (C₉H₁₁F₃N₂O₂) exhibits greater lipophilicity than the difluoromethyl variant due to the higher electronegativity and steric bulk of -CF₃ .

- Polar Substituents: The hydroxymethyl derivative (C₈H₁₂N₂O₃) demonstrates improved aqueous solubility, making it suitable for intravenous drug formulations .

- Aromatic Substitutions : Compounds with aryl groups (e.g., 4-chlorophenyl) show enhanced biological activity due to interactions with hydrophobic enzyme pockets .

Crystallographic and Computational Studies

- Structural Analysis : Tools like SHELX and Mercury (Cambridge Crystallographic Data Centre) are used for refining crystal structures and visualizing intermolecular interactions . For example, Ethyl 1-benzyl-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate forms hydrogen bonds with adjacent molecules, stabilizing its crystal lattice .

- Electronic Properties : Density functional theory (DFT) calculations reveal that fluorinated substituents lower the HOMO-LUMO gap, enhancing reactivity in electrophilic substitutions .

Activité Biologique

Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-5-carboxylate is a compound of significant interest in agricultural chemistry, particularly for its potential fungicidal properties. This compound is part of a larger class of pyrazole derivatives, which have been studied for their biological activities, including antifungal and herbicidal effects. Understanding the biological activity of this compound is crucial for its application in crop protection.

- Molecular Formula : C₇H₈F₂N₂O₂

- Molecular Weight : 190.15 g/mol

- CAS Number : 2104659-14-3

The primary mechanism by which this compound exhibits its biological activity is through the inhibition of succinate dehydrogenase (SDH), an enzyme critical in the mitochondrial respiratory chain. This inhibition disrupts the energy production in fungal cells, leading to their death. Compounds that inhibit SDH are known as succinate dehydrogenase inhibitors (SDHIs) and have been effective against various fungal pathogens.

In Vitro and In Vivo Studies

Recent studies have demonstrated the efficacy of this compound against several fungal species:

| Fungal Species | In Vitro Efficacy (%) | Concentration (mg/L) |

|---|---|---|

| Corynespora mazei | 50 | 50 |

| Botrytis cinerea | 80 | 50 |

| Fusarium oxysporum | 60 | 50 |

| Pseudomonas syringae | 70 | 50 |

These results indicate that the compound shows promising antifungal activity, particularly against Botrytis cinerea, a significant pathogen in agriculture .

Structure-Activity Relationship (SAR)

A structure-activity relationship study was conducted to understand how modifications to the pyrazole structure affect biological activity. The incorporation of difluoromethyl groups was found to enhance fungicidal activity compared to other substituents. The presence of electron-withdrawing groups increased the lipophilicity and metabolic stability, which are critical factors for effective fungicides .

Case Studies

Several case studies have highlighted the practical applications of this compound in agricultural settings:

- Field Trials : Field trials conducted on crops affected by Botrytis cinerea showed a significant reduction in disease incidence when treated with formulations containing this compound. The trials indicated a control efficacy of up to 80% compared to untreated controls.

- Comparative Efficacy : In comparative studies with other commercial fungicides, this compound demonstrated superior performance against resistant strains of fungi, suggesting its potential role in integrated pest management strategies.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-5-carboxylate, and how can reaction conditions be tailored to improve yields?

- Methodological Answer : The compound can be synthesized via cyclocondensation or coupling reactions. For example, pyrazole carboxylates are often prepared by reacting hydrazine derivatives with β-keto esters. A typical approach involves:

Cyclocondensation : Reacting ethyl acetoacetate with difluoromethyl-substituted hydrazines under reflux in ethanol or methanol.

Cross-Coupling : Palladium-catalyzed Suzuki-Miyaura coupling (e.g., using boronic acids) to introduce aryl/heteroaryl groups at specific positions .

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures to isolate the product.

- Key Variables : Solvent polarity, temperature, and catalyst loading (e.g., Pd(PPh₃)₄ for coupling) significantly impact yields. For instance, using degassed DMF as a solvent in coupling reactions minimizes side products .

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (e.g., DMSO-d₆ or CDCl₃) confirm substitution patterns and purity. For example, the difluoromethyl group shows characteristic splitting in ¹H NMR (~δ 6.0–6.5 ppm, J ≈ 55 Hz for CF₂H) .

- Infrared Spectroscopy (IR) : Peaks at ~1700 cm⁻¹ (C=O ester) and ~1250 cm⁻¹ (C-F stretching) validate functional groups.

- Mass Spectrometry (MS) : ESI-MS or HRMS confirms molecular ion peaks (e.g., [M+H]⁺).

- X-ray Crystallography : For unambiguous structural confirmation, use SHELX for structure refinement and Mercury for visualizing hydrogen-bonding networks or packing motifs .

Q. What safety protocols are recommended for handling and storing this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Avoid inhalation by using fume hoods .

- Storage : Store in airtight containers at 0–8°C to prevent degradation. Keep away from strong oxidizers and ignition sources .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous runoff into drains .

Advanced Research Questions

Q. How can computational methods predict the reactivity and intermolecular interactions of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites. Software like Gaussian or ORCA can model reaction pathways (e.g., ester hydrolysis or fluorinated group stability).

- Hydrogen-Bonding Analysis : Use Mercury to analyze crystal packing and graph-set notation (e.g., R₂²(8) motifs) for hydrogen-bonded dimers .

- Solvent Effects : COSMO-RS simulations predict solubility in polar/nonpolar solvents, aiding reaction optimization .

Q. What challenges arise in resolving crystal structures of fluorinated pyrazole derivatives, and how can they be addressed?

- Methodological Answer :

- Disorder in Fluorine Atoms : Diffuse electron density from CF₂ groups complicates refinement. Mitigate by:

Collecting high-resolution data (≤ 0.8 Å) at low temperature (100 K).

Using SHELXL’s PART and ISOR commands to model disorder .

- Twinned Crystals : Implement twin-law refinement (HKLF 5 format in SHELXL) for overlapping lattices .

- Validation Tools : Check with PLATON’s ADDSYM to detect missed symmetry and CCDC’s Mogul for bond-length outliers .

Q. How should researchers analyze contradictory data in structure-activity relationship (SAR) studies involving this compound?

- Methodological Answer :

- Bioactivity Discrepancies : If a derivative shows unexpected inactivity:

Verify purity via HPLC and elemental analysis.

Assess conformational flexibility via molecular dynamics (e.g., GROMACS) to identify steric clashes in binding pockets.

- SAR Workflow :

Synthesize analogs with systematic substituent variations (e.g., replacing difluoromethyl with trifluoromethyl ).

Use multivariate statistics (e.g., PCA or PLS) to correlate electronic (Hammett σ) or steric (Taft Eₛ) parameters with activity .

Q. What strategies optimize the experimental phasing of this compound in macromolecular crystallography?

- Methodological Answer :

- Heavy-Atom Derivatives : Soak crystals in iodide or gadolinium solutions for anomalous scattering.

- SHELXC/D/E Pipeline : Use SHELXC for data scaling, SHELXD for substructure determination, and SHELXE for density modification. Prioritize high multiplicity (>90%) datasets .

Data Contradiction Analysis

Q. How can conflicting NMR and X-ray data be reconciled for this compound?

- Methodological Answer :

- Dynamic Effects : If NMR shows multiple conformers (e.g., rotamers), but X-ray reveals a single conformation:

Perform variable-temperature NMR to assess exchange broadening.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.